3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid

Lipophilicity Drug-likeness Structure-Activity Relationship

3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid (CAS 900019-11-6, PubChem CID is a synthetic thiophene-2-carboxylic acid derivative featuring a benzoylamino-substituted phenoxy group at the 3-position of the thiophene ring. The ortho substitution pattern on the phenoxy linker (2-position) distinguishes it from its para-substituted regioisomer (CAS 900015-31-8), resulting in altered steric and electronic properties that affect molecular recognition, solubility, and intermolecular interactions.

Molecular Formula C18H13NO4S
Molecular Weight 339.37
CAS No. 900019-11-6
Cat. No. B2563978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid
CAS900019-11-6
Molecular FormulaC18H13NO4S
Molecular Weight339.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=C(SC=C3)C(=O)O
InChIInChI=1S/C18H13NO4S/c20-17(12-6-2-1-3-7-12)19-13-8-4-5-9-14(13)23-15-10-11-24-16(15)18(21)22/h1-11H,(H,19,20)(H,21,22)
InChIKeyKHPISZCCUOBIDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid (CAS 900019-11-6): Ortho-Substituted Thiophene Carboxylic Acid Building Block for Structure-Activity Relationship Studies


3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid (CAS 900019-11-6, PubChem CID 16413220) is a synthetic thiophene-2-carboxylic acid derivative featuring a benzoylamino-substituted phenoxy group at the 3-position of the thiophene ring [1]. The ortho substitution pattern on the phenoxy linker (2-position) distinguishes it from its para-substituted regioisomer (CAS 900015-31-8), resulting in altered steric and electronic properties that affect molecular recognition, solubility, and intermolecular interactions [2]. With a molecular formula of C18H13NO4S and a molecular weight of 339.4 g/mol, this compound belongs to a class of thiophene-based carboxylic acids that have been explored as FabH inhibitors and protein-tyrosine phosphatase 1B (PTP1B) inhibitors in antibacterial and metabolic disease research [3][4].

Why 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid Cannot Be Replaced by Its Para Isomer or Core-Modified Analogs in Scientific Research


Thiophene-2-carboxylic acid derivatives with benzoylamino-phenoxy substitution display pronounced structure-activity relationship (SAR) sensitivity where even a simple ortho-to-para positional shift on the phenoxy linker or substitution of the benzoyl group with a fluorobenzoyl group can produce measurable differences in computed lipophilicity (XLogP3: 3.8 for ortho vs. 3.9 for 4-fluorobenzoyl para analog) [1][2]. Within the class, FabH inhibitory potency varies from ~10 μM for the 3-phenoxybenzamido analog to ~168 μM for the 4-fluorobenzoyl para-substituted analog, demonstrating that subtle structural modifications translate into orders-of-magnitude differences in target engagement [3][4]. Furthermore, the ortho-substituted target compound carries a hydrogen bond acceptor count of 5 versus 6 for the fluorinated analog, which directly influences solvation energy and protein-ligand binding thermodynamics [1]. Generic procurement of the nearest available thiophene carboxylic acid analog risks invalidating SAR hypotheses, confounding hit-to-lead optimization, and generating irreproducible data.

Quantitative Differentiation Evidence for 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid (CAS 900019-11-6) vs. Closest Analogs


Ortho-Substituted Phenoxy Linker Confers Lower Computed XLogP3 than 4-Fluorobenzoyl Para Analog, Indicating Favorable Solubility Profile for Aqueous Assay Compatibility

The ortho-substituted target compound exhibits a computed XLogP3 of 3.8, which is 0.1 log unit lower than the 4-fluorobenzoyl para-substituted analog (XLogP3 = 3.9) [1][2]. Additionally, the hydrogen bond acceptor (HBA) count is 5 for the target versus 6 for the fluorinated analog, indicating fewer polar heteroatoms available for water interaction that may offset the lipophilic character of the benzoyl group. Lower logP values generally correlate with improved aqueous solubility, an important consideration for biochemical assay development [1].

Lipophilicity Drug-likeness Structure-Activity Relationship

Vendor-Supplied Purity Differential: 95% (Target) versus 90% (Para Isomer) Enables Higher Confidence in Primary Screening Data

The target compound is offered by AKSci (catalog 6852CW) at a minimum purity specification of 95%, as verified by the vendor's quality assurance batch release . In contrast, the para-substituted regioisomer (CAS 900015-31-8), available from Sigma-Aldrich (KEY465196611, Key Organics/BIONET), is supplied at 90% purity . The 5-percentage-point purity gap translates to a 2-fold difference in maximum potential impurity burden (5% vs. 10% total impurities), which can confound IC50 determinations, especially for compounds with modest potency.

Compound Quality Control High-Throughput Screening Reproducibility

Ortho-Phenoxy Orientation Differentiates Hydrogen Bond Acceptor Count and Molecular Recognition Profile from Para-Substituted Analogs

The ortho substitution pattern on the central phenoxy group places the benzoylamino moiety in closer steric proximity to the thiophene-2-carboxylic acid core compared with para-substituted analogs. Computed topological descriptors reveal that the target compound possesses 5 hydrogen bond acceptors and 2 hydrogen bond donors, identical in count to the non-fluorinated para isomer (based on molecular formula identity C18H13NO4S), but the spatial orientation differs markedly [1]. In contrast, the 4-fluorobenzoyl para analog (CID 16413328) carries 6 HBA due to the fluorine substituent, altering the electrostatic complementarity with target protein binding pockets [2].

Molecular Recognition Protein-Ligand Interactions Isosteric Replacement

Thiophene-2-Carboxylic Acid Chemotype Demonstrates Class-Level FabH Inhibitory Activity (IC50 ~10 μM) with Potential Ortho-Modulation of Potency

A structurally related 3-phenoxybenzamido thiophene-2-carboxylic acid derivative (BDBM23607, 3-[(3-phenoxybenzene)amido]thiophene-2-carboxylic acid) demonstrates FabH inhibition with an IC50 of 10,100 nM (10.1 μM) in a radiometric assay using [3H]- or [14C]-labeled substrates against Enterococcus faecalis (strain ATCC 700802 / V583) [1]. This compound differs from the target molecule in that the benzoylamino-phenoxy moiety is replaced by a single 3-phenoxybenzamido group directly attached to the thiophene ring, providing a class-level benchmark. A para-substituted 4-fluorobenzoyl analog (BDBM54940) shows substantially weaker activity (IC50 = 168,000 nM; 168 μM), highlighting the SAR sensitivity within this chemotype [2]. No direct FabH data for the ortho-substituted target compound (CAS 900019-11-6) is publicly available as of May 2026; however, the class-level scaffold suggests potential activity that may be modulated by the ortho-phenoxy orientation.

FabH Inhibition Antibacterial Drug Discovery Enzyme Assay

Class-Level PTP1B Inhibitory Activity (Ki ~26 μM) Expands the Potential Target Space of Thiophene-2-Carboxylic Acid Derivatives Beyond FabH

A thiophene-2-carboxylic acid derivative carrying a 4-phenoxy-phenyl substituent and an oxalyl-amino group at the 3-position (CHEMBL138659 / BDBM50118775) inhibits recombinant human PTP1B with a Ki of 26,000 nM (26 μM) at pH 5.5 using p-nitrophenyl phosphate as substrate [1]. This demonstrates that the thiophene-2-carboxylic acid scaffold can engage distinct enzyme targets (FabH and PTP1B) depending on substitution. The target compound (CAS 900019-11-6) retains the thiophene-2-carboxylic acid core but incorporates a benzoylamino-phenoxy group that differs in both linker structure and steric presentation from the oxalyl-amino-4-phenoxy-phenyl derivative. Quantitative PTP1B data for the ortho-substituted target have not been reported.

PTP1B Inhibition Metabolic Disease Diabetes Drug Discovery

Optimal Research Application Scenarios for 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid (CAS 900019-11-6)


FabH Inhibitor SAR Matrix Completion: Ortho vs. Para Phenoxy Substitution Vector Analysis

Procure the ortho-substituted target compound alongside its para-substituted regioisomer (CAS 900015-31-8) and the 3-phenoxybenzamido analog (CAS 849333-95-5) to systematically evaluate how phenoxy substitution geometry modulates FabH inhibitory potency. Published class-level data establish a baseline IC50 of ~10 μM for the 3-phenoxybenzamido derivative against E. faecalis FabH, with the 4-fluorobenzoyl para analog showing 16.6-fold weaker activity (IC50 ~168 μM) [1][2]. The ortho-substituted target fills a critical gap in this SAR matrix, enabling determination of whether steric compression from the ortho orientation enhances or diminishes FabH binding relative to the extended para conformation.

Protein-Tyrosine Phosphatase 1B (PTP1B) Chemotype Expansion for Diabetes Target Validation

The thiophene-2-carboxylic acid scaffold has demonstrated PTP1B engagement with a Ki of 26 μM (CHEMBL138659) [1]. Incorporating the ortho-substituted benzoylamino-phenoxy compound into a PTP1B screening panel tests the hypothesis that the benzoylamino-phenoxy group provides superior active-site complementarity compared to the oxalyl-amino linker present in the reference inhibitor. The target compound's lower XLogP3 (3.8) relative to fluorinated analogs (3.9) may also improve aqueous solubility at the acidic pH (5.5) required for the PTP1B assay [2].

Physicochemical Property-Driven Hit Triage: Aqueous Solubility Optimization in Thiophene Carboxylic Acid Series

Use the orthogonal computed property differences—XLogP3 of 3.8, HBA count of 5, and 5 rotatable bonds—as quantitative benchmarks to rank the target compound against para-substituted and fluorinated analogs within a hit triage cascade [1]. The 0.1 log unit lower XLogP3 and one fewer HBA relative to the 4-fluorobenzoyl para analog suggest a potentially more favorable solubility profile, while the 95% vendor purity (vs. 90% for the para isomer) reduces the risk of impurity-driven assay interference in follow-up dose-response experiments [2][3].

Scaffold-Hopping Reference Point for Benzoylamino-Phenoxy Pharmacophore Mapping

The unique ortho-substituted benzoylamino-phenoxy architecture serves as a structurally defined reference point for scaffold-hopping exercises aimed at replacing the thiophene core with other five-membered heterocycles (e.g., thiazole, oxazole, furan) while maintaining the benzoylamino-phenoxy pharmacophore. The computed InChIKey (KHPISZCCUOBIDU-UHFFFAOYSA-N) and canonical SMILES provide unambiguous identity verification for computational docking and pharmacophore modeling workflows [1].

Quote Request

Request a Quote for 3-[2-(Benzoylamino)phenoxy]-2-thiophenecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.